[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a chiral carbamate derivative with a piperidine backbone functionalized at the 3-position. Its molecular formula is C₁₃H₂₁ClN₂O₃ (molecular weight: 290.79 g/mol) and it exists as an enantiomer, with the (S)-enantiomer designated under CAS 1353994-96-3 . The compound features a tert-butyl carbamate group, a methyl-substituted amine, and a 2-chloro-acetyl moiety. These structural elements make it a versatile intermediate in organic synthesis, particularly for drug discovery, where piperidine derivatives are common scaffolds for bioactive molecules.
Key properties include:
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-13(2,3)19-12(18)15(4)10-6-5-7-16(9-10)11(17)8-14/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFVAZPTDVYTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401126510 | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353984-27-6 | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353984-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-chloroacetyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401126510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353984-27-6) is a synthetic compound characterized by a piperidine ring, a chloroacetyl group, and a tert-butyl carbamate moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 290.79 g/mol. The presence of functional groups such as chloroacetyl and carbamate enhances its reactivity and interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Common scaffold in pharmaceuticals |
| Chloroacetyl Group | Participates in nucleophilic substitution |
| Carbamate Moiety | Susceptible to hydrolysis |
Research indicates that compounds containing piperidine structures often exhibit diverse biological activities, including:
- Analgesic Effects : Interaction with pain receptors.
- Anti-inflammatory Properties : Inhibition of inflammatory pathways.
- Antitumor Activity : Potential to induce apoptosis in cancer cells.
The specific biological activity of This compound may be attributed to its ability to interact with various enzymes and receptors involved in these pathways .
Interaction Studies
Understanding the interactions between this compound and biological targets is crucial for elucidating its pharmacokinetic and pharmacodynamic profiles. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to study these interactions.
Anticancer Activity
Recent studies have shown that derivatives of piperidine can exhibit significant anticancer properties. For instance, a related piperidine derivative demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the structural features of piperidine derivatives may enhance their binding affinity to cancer-related targets.
Alzheimer’s Disease Research
Research has also highlighted the potential of piperidine derivatives in treating Alzheimer's disease. Compounds that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown promise in improving cognitive function by increasing acetylcholine levels in the brain . The incorporation of piperidine into these compounds has been linked to improved brain exposure and dual inhibition properties.
Biocidal Applications
Piperidine derivatives have also been explored for their biocidal properties. Compounds with similar structures have been effective against various fungal strains by inhibiting chitin synthase, thereby suppressing fungal growth . This highlights the versatility of piperidine-based compounds in both therapeutic and agricultural applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with related analogs, focusing on structural variations, physicochemical properties, and synthetic applications.
Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Derivatives
3-position). This minor structural change can significantly alter steric and electronic properties, impacting reactivity in coupling reactions. For example, piperidin-4-yl derivatives are often more sterically hindered, which may reduce reaction yields in nucleophilic substitutions .
| Property | Target Compound (3-yl) | 4-yl Isomer |
|---|---|---|
| Molecular Formula | C₁₃H₂₁ClN₂O₃ | C₁₃H₂₁ClN₂O₃ |
| Molecular Weight | 290.79 g/mol | 290.79 g/mol |
| Key Functional Groups | 3-position chloro-acetyl | 4-position chloro-acetyl |
| Steric Accessibility | Moderate | High |
Enantiomeric Pair: (S)- vs. (R)-Enantiomers
The (S)-enantiomer (CAS 1353994-96-3) and its (R)-counterpart (CAS 1354011-38-3) exhibit identical molecular formulas but differ in spatial configuration. Enantiomeric purity is critical in pharmaceutical applications, as biological activity often depends on stereochemistry. For instance, the (R)-enantiomer of related carbamates has shown higher binding affinity to certain kinase targets in preclinical studies .
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | 1353994-96-3 | 1354011-38-3 |
| Synthetic Yield* | 74% (typical for S-configuration) | 68% (reported for R-configuration) |
| Biological Relevance | Less studied | Used in kinase inhibitor synthesis |
*Synthetic yields are based on analogous procedures from .
Functional Group Variants
A. Chloro-acetyl vs. Amino-ethyl Substitution The compound [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS 1540928-69-5) replaces the chloro-acetyl group with an amino-ethyl chain. This substitution eliminates electrophilic reactivity (critical for cross-coupling) but introduces a primary amine, enabling conjugation or salt formation. Such derivatives are often used in peptide-mimetic drug candidates .
B. Methyl-carbamic Acid vs. This modification enhances water solubility due to the tertiary amine’s basicity, making it suitable for formulations requiring aqueous compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
